5-(3-Acetylaminophenyl)-2-formylphenol
Description
5-(3-Acetylaminophenyl)-2-formylphenol is a phenolic derivative characterized by a 2-formylphenol core substituted at the 5-position with a 3-acetylaminophenyl group. Its molecular formula is inferred as C₁₅H₁₃NO₃, with a molecular weight of approximately 263.27 g/mol. The acetylated amino group enhances stability compared to free amines, reducing susceptibility to oxidation and degradation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The formyl group at position 2 and the acetylaminophenyl substituent at position 5 provide reactive sites for further functionalization, such as condensation or cross-coupling reactions.
Properties
IUPAC Name |
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(7-14)12-5-6-13(9-17)15(19)8-12/h2-9,19H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXALUNXPYHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685221 | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-88-2 | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by formylation. The reaction conditions often require the use of acetic anhydride and formic acid under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and automated reaction monitoring systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetylamino group.
Major Products Formed
Oxidation: 5-(3-Acetylaminophenyl)-2-carboxyphenol.
Reduction: 5-(3-Acetylaminophenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Acetylaminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and formyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural diversity among 2-formylphenol derivatives arises from variations in the substituent at position 5. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Molecular Weight: Heavier substituents (e.g., dichlorophenyl, ethylthiophenyl) increase molecular weight, impacting solubility and melting points. For example, 4-(4-Ethylthiophenyl)-2-formylphenol (258.30 g/mol) is less volatile than 5-(2′-Tolyl)-2-formylphenol (212.24 g/mol) .
- Solubility : Polar groups like sulfamoyl () or carboxylic acid () improve aqueous solubility, while hydrophobic groups (e.g., tolyl, dichlorophenyl) favor organic solvents.
- Thermal Stability: Halogenated derivatives (e.g., 5-(3,5-Dichlorophenyl)-2-formylphenol) exhibit higher thermal stability due to strong C-Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
